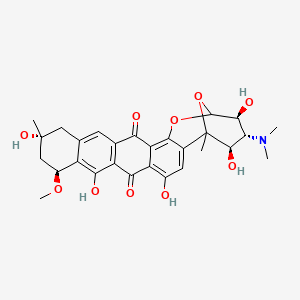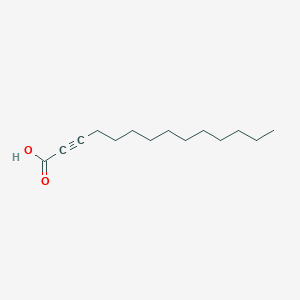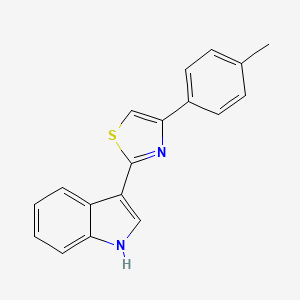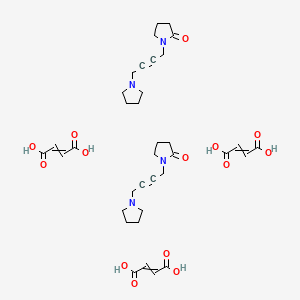
Tris(fumaric acid); bis(oxotremorine)
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Tris(fumaric acid); bis(oxotremorine): is a compound that consists of three molecules of fumaric acid and two molecules of oxotremorine Fumaric acid is an organic compound that is widely used in the food and beverage industry as an acidity regulator Oxotremorine is a selective agonist of the muscarinic acetylcholine receptor, which is known for its role in mimicking the symptoms of Parkinson’s disease
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of tris(fumaric acid); bis(oxotremorine) involves the reaction of oxotremorine free base with fumaric acid. The resulting product is a salt that is commonly referred to as the sesquifumarate. The empirical formula of this compound indicates a 1:1.5 ratio of cation to fumarate dianion. structural analysis reveals that the compound consists of two monocationic, protonated oxotremorines, one doubly deprotonated dianionic fumarate, and two fully protonated fumaric acid molecules .
Industrial Production Methods: Industrial production of tris(fumaric acid); bis(oxotremorine) typically involves large-scale synthesis using similar reaction conditions as described above. The process is optimized to ensure high yield and purity of the final product. The reaction is carried out under controlled temperature and pH conditions to facilitate the formation of the desired salt.
化学反応の分析
Types of Reactions: Tris(fumaric acid); bis(oxotremorine) undergoes various types of chemical reactions, including:
Oxidation: The compound can undergo oxidation reactions, particularly involving the fumaric acid component.
Reduction: Reduction reactions can also occur, especially in the presence of reducing agents.
Substitution: Substitution reactions involving the pyrrolidine rings of oxotremorine are possible under specific conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.
Substitution: Substitution reactions may require catalysts or specific solvents to proceed efficiently.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of fumaric acid can lead to the formation of maleic acid, while reduction can result in succinic acid.
科学的研究の応用
Chemistry: In chemistry, tris(fumaric acid); bis(oxotremorine) is used as a model compound to study the interactions between organic acids and amines. Its unique structure allows researchers to investigate hydrogen bonding and other intermolecular forces.
Biology: In biological research, oxotremorine is utilized to study the muscarinic acetylcholine receptor and its role in neurological disorders such as Parkinson’s disease. The compound’s ability to mimic Parkinsonian symptoms makes it a valuable tool in the development of potential treatments.
Medicine: Its neuroprotective and antioxidant properties are of interest in the treatment of neurodegenerative diseases .
Industry: In the industrial sector, fumaric acid is widely used as an acidity regulator in food and beverages. The compound’s stability and non-toxicity make it suitable for various applications.
作用機序
The mechanism of action of tris(fumaric acid); bis(oxotremorine) involves its interaction with the muscarinic acetylcholine receptor. Oxotremorine acts as an agonist, binding to the receptor and activating it. This activation leads to a cascade of intracellular events, including the modulation of neurotransmitter release and changes in ion channel activity. The compound’s effects on the receptor are mediated through specific molecular targets and pathways, which are still under investigation .
類似化合物との比較
Oxotremorine sesquioxalate: This compound is similar in structure and function to tris(fumaric acid); bis(oxotremorine), but it involves oxalic acid instead of fumaric acid.
Trimethyl-[4-(2-oxopyrrolidin-1-yl)but-2-ynyl]-ammonium iodide: Another related compound with similar agonistic properties on the muscarinic acetylcholine receptor.
Uniqueness: Tris(fumaric acid); bis(oxotremorine) is unique due to its specific combination of fumaric acid and oxotremorine, which provides distinct chemical and biological properties.
特性
IUPAC Name |
but-2-enedioic acid;1-(4-pyrrolidin-1-ylbut-2-ynyl)pyrrolidin-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/2C12H18N2O.3C4H4O4/c2*15-12-6-5-11-14(12)10-4-3-9-13-7-1-2-8-13;3*5-3(6)1-2-4(7)8/h2*1-2,5-11H2;3*1-2H,(H,5,6)(H,7,8) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WLYYOFJEBGHKEC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)CC#CCN2CCCC2=O.C1CCN(C1)CC#CCN2CCCC2=O.C(=CC(=O)O)C(=O)O.C(=CC(=O)O)C(=O)O.C(=CC(=O)O)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C36H48N4O14 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
760.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
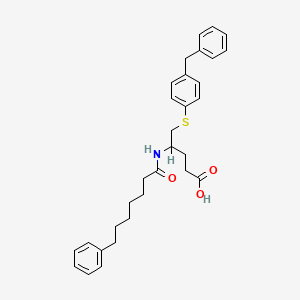
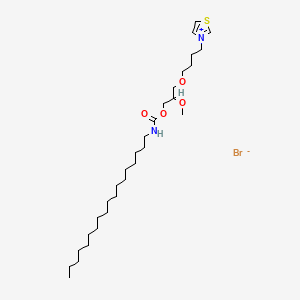
![10-methyl-4-nitroso-1,3,8-triazatricyclo[7.4.0.02,7]trideca-2(7),3,5,8,10,12-hexaene](/img/structure/B1205151.png)
![[4-[3-[3-(4-Acetyloxyphenyl)-3-methyloxiran-2-yl]-2-methyloxiran-2-yl]phenyl] acetate](/img/structure/B1205153.png)
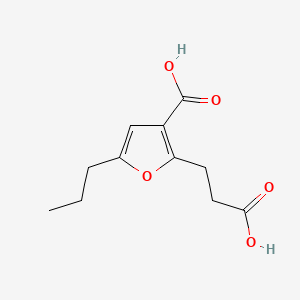
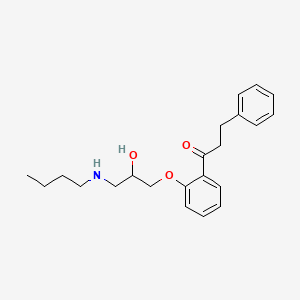
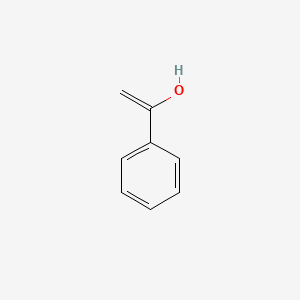
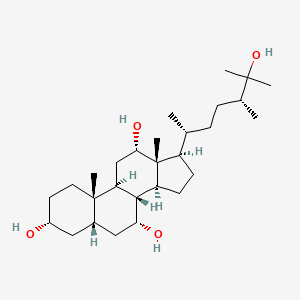
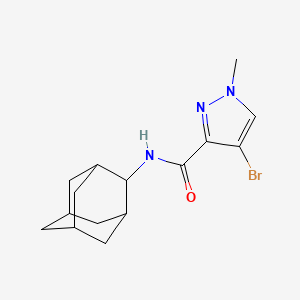
![8-chloro-7-propan-2-yloxy-2,3-dihydro-1H-cyclopenta[c][1]benzopyran-4-one](/img/structure/B1205164.png)
![Methyl (1R,2R,4S)-4-[4-(dimethylamino)-5-[(5,14-dimethyl-6-oxo-2,4,9,13-tetraoxatricyclo[8.4.0.03,8]tetradecan-12-yl)oxy]-6-methyloxan-2-yl]oxy-2-ethyl-2,5,7-trihydroxy-6,11-dioxo-3,4-dihydro-1H-tetracene-1-carboxylate](/img/structure/B1205166.png)
